Cas no 34314-83-5 (Furan,2,3-dihydro-4-methyl-)
Furan,2,3-dihydro-4-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Furan,2,3-dihydro-4-methyl-
- 4-methyl-2,3-dihydrofuran
- 2,3-Dihydro-4-methylfuran
- 3-Methyl-4-5-dihydrofuran
- CHEBI:51678
- DTXSID90187879
- UNII-UPC854280M
- UPC854280M
- 2,3-Dihydro-4-methyl-Furan
- 3-methyl-4,5-dihydrofuran
- Q27122709
- Furan, 2,3-dihydro-4-methyl-
- FWGYRFWKBWPRJD-UHFFFAOYSA-N
- 34314-83-5
- EN300-379584
-
- Inchi: 1S/C5H8O/c1-5-2-3-6-4-5/h4H,2-3H2,1H3
- InChI Key: FWGYRFWKBWPRJD-UHFFFAOYSA-N
- SMILES: O1C=C(C)CC1
Computed Properties
- Exact Mass: 84.05754
- Monoisotopic Mass: 84.057514874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 74
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- PSA: 9.23
Furan,2,3-dihydro-4-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-379584-0.05g |
4-methyl-2,3-dihydrofuran |
34314-83-5 | 95% | 0.05g |
$459.0 | 2023-06-04 | |
| Enamine | EN300-379584-0.1g |
4-methyl-2,3-dihydrofuran |
34314-83-5 | 95% | 0.1g |
$600.0 | 2023-06-04 | |
| Enamine | EN300-379584-0.25g |
4-methyl-2,3-dihydrofuran |
34314-83-5 | 95% | 0.25g |
$855.0 | 2023-06-04 | |
| Enamine | EN300-379584-0.5g |
4-methyl-2,3-dihydrofuran |
34314-83-5 | 95% | 0.5g |
$1349.0 | 2023-06-04 | |
| Enamine | EN300-379584-1.0g |
4-methyl-2,3-dihydrofuran |
34314-83-5 | 95% | 1g |
$1729.0 | 2023-06-04 | |
| Enamine | EN300-379584-2.5g |
4-methyl-2,3-dihydrofuran |
34314-83-5 | 95% | 2.5g |
$3389.0 | 2023-06-04 | |
| Enamine | EN300-379584-5.0g |
4-methyl-2,3-dihydrofuran |
34314-83-5 | 95% | 5g |
$5014.0 | 2023-06-04 | |
| Enamine | EN300-379584-10.0g |
4-methyl-2,3-dihydrofuran |
34314-83-5 | 95% | 10g |
$7435.0 | 2023-06-04 | |
| Aaron | AR00D2D4-50mg |
3-methyl-4,5-dihydrofuran |
34314-83-5 | 95% | 50mg |
$657.00 | 2025-02-14 | |
| Aaron | AR00D2D4-100mg |
3-methyl-4,5-dihydrofuran |
34314-83-5 | 95% | 100mg |
$850.00 | 2025-02-14 |
Furan,2,3-dihydro-4-methyl- Related Literature
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1. Ring-size and substituent effects in intramolecular reactions of alkylidenecarbenes (carbenoids)Mark S. Baird,Anthony G. W. Baxter,Alireza Hoorfar,Ian Jefferies J. Chem. Soc. Perkin Trans. 1 1991 2575
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Lidia Wolska,Wac?aw Janicki,Jacek Namie?nik Analyst 1995 120 2781
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3. Synthesis of 4,4-disubstituted cyclohexenones. Part 2. Cycloaddition of 2-chloroacrylonitrile to 5-substituted 1,3-dimethoxycyclohexa-1,4-dienesRichard S. J. Clark,Andrew B. Holmes,Victor G. Matassa J. Chem. Soc. Perkin Trans. 1 1990 1389
Additional information on Furan,2,3-dihydro-4-methyl-
Comprehensive Analysis of Furan,2,3-dihydro-4-methyl- (CAS No. 34314-83-5): Properties, Applications, and Industry Trends
Furan,2,3-dihydro-4-methyl- (CAS No. 34314-83-5) is a specialized organic compound belonging to the furan derivatives family. With its unique molecular structure, this compound has garnered significant attention in industrial and research applications. The methyl-substituted dihydrofuran backbone contributes to its distinct chemical reactivity, making it valuable for synthetic chemistry, flavoring agents, and material science. Recent studies highlight its role in green chemistry initiatives, aligning with global demands for sustainable alternatives.
One of the most searched questions about Furan,2,3-dihydro-4-methyl- revolves around its synthesis methods. Researchers often explore catalytic hydrogenation or biomass-derived routes to produce this compound efficiently. Its boiling point (approximately 85–90°C) and solubility in organic solvents like ethanol or acetone are frequently queried parameters. These properties make it suitable for use as an intermediate in pharmaceuticals and agrochemicals, where purity and stability are critical.
In the context of flavor and fragrance industries, 2,3-dihydro-4-methylfuran is noted for its woody, caramel-like aroma. This characteristic has led to its inclusion in food additives and perfumery, particularly in formulations requiring subtle sweet notes. Consumers increasingly seek "clean-label" ingredients, driving demand for naturally derived furanoids—a trend reflected in Google Trends data over the past year.
From a material science perspective, this compound’s ability to polymerize under controlled conditions has sparked interest in biodegradable plastics. Startups are leveraging such derivatives to develop alternatives to petroleum-based polymers, addressing microplastic pollution concerns. Patent filings related to CAS 34314-83-5 show a 20% increase since 2020, underscoring its commercial potential.
Analytical techniques like GC-MS and NMR spectroscopy are essential for quality control of Furan,2,3-dihydro-4-methyl-. Laboratories often optimize methods to detect trace impurities, as even minor contaminants can affect downstream applications. Regulatory compliance, particularly regarding REACH and FDA guidelines, remains a top priority for manufacturers.
Emerging discussions in academic forums focus on the compound’s potential in energy storage. Its redox-active properties are being investigated for use in next-generation battery electrolytes. Such innovations align with searches for "sustainable energy materials," which have grown by 35% in 2023 according to SEMrush data.
Storage recommendations for 34314-83-5 typically emphasize inert atmospheres and moisture-free conditions to prevent degradation. Suppliers increasingly provide COA (Certificate of Analysis) documentation to meet stringent industry standards—a practice highly valued by bulk purchasers.
In conclusion, Furan,2,3-dihydro-4-methyl- exemplifies how niche chemicals can drive cross-industry innovation. From green synthesis to circular economy applications, its versatility continues to inspire research. As AI-powered discovery platforms accelerate molecular screening, compounds like this will likely see expanded utility in unforeseen domains.
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